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Introduction
Gallium nitride (GaN) and its alloys, particularly aluminum gallium nitride (AlGaN), are wide-

bandgap semiconductors that have become critical materials for high-power, high-frequency

electronic devices such as High Electron Mobility Transistors (HEMTs).[1] A defining

characteristic of the AlGaN/GaN heterostructure is the formation of a high-density two-

dimensional electron gas (2DEG) at the interface, even without intentional doping.[2] This

phenomenon is a direct consequence of the large polarization fields inherent in the wurtzite

crystal structure of these III-nitride materials.[3][4]

These polarization effects arise from two distinct mechanisms: spontaneous polarization and

piezoelectric polarization. The total polarization difference between the AlGaN barrier layer and

the GaN channel layer induces a fixed sheet charge at the heterointerface, leading to

significant band bending and the creation of a quantum well that confines electrons, thus

forming the 2DEG.[5][6] Understanding and quantifying these polarization effects is paramount

for the design and optimization of AlGaN/GaN-based devices.[7] This guide provides a detailed

examination of the origins, calculation, and experimental characterization of spontaneous and

piezoelectric polarization in AlGaN/GaN heterostructures.
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The Origin of Polarization in Wurtzite III-Nitrides
The wurtzite crystal structure of GaN and AlN lacks inversion symmetry along the[1] (c-axis)

direction, which is the fundamental reason for the presence of polarization.[4][8]

Spontaneous Polarization (PSP)
Spontaneous polarization is an intrinsic property of the material, present even in an unstrained

crystal.[7] It results from the non-ideal c/a lattice parameter ratio and the deviation of the

internal cell parameter (u) in the wurtzite structure, leading to an asymmetric distribution of

electron charge along the c-axis and creating a permanent dipole moment.[8][9] For Ga-face

crystals (the common growth orientation), the spontaneous polarization vector points from the

surface towards the substrate (from the cation to the anion).[3][7] The magnitude of

spontaneous polarization is significantly larger in AlN than in GaN.[8][9]

Piezoelectric Polarization (PPZ)
Piezoelectric polarization is induced by mechanical stress.[7] In AlGaN/GaN heterostructures,

the AlGaN barrier is typically grown pseudomorphically on a thick, relaxed GaN buffer layer.

Due to the smaller in-plane lattice constant of AlN compared to GaN, the AlGaN layer

experiences biaxial tensile strain.[3][7] This strain deforms the crystal lattice, further separating

the charge centers and inducing a strong piezoelectric polarization. For tensile strain in Ga-

face crystals, the piezoelectric polarization has the same sign and direction as the spontaneous

polarization, pointing towards the substrate.[7][10]
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Caption: Logical flow of polarization origins.

Calculation of Polarization-Induced Charge
The total polarization (P) in the AlGaN and GaN layers is the sum of the spontaneous and

piezoelectric components.[7]

PTotal = PSP + PPZ

Since the GaN buffer layer is typically thick and relaxed, its piezoelectric polarization is

negligible (PPZ(GaN) ≈ 0).[8] The AlGaN barrier, however, has both spontaneous and

piezoelectric components.
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The properties of the AlxGa1-xN alloy are typically determined by a linear interpolation between

the values for binary GaN and AlN, although some studies suggest a non-linear dependence.

[3][10]

PSP(AlxGa1-xN) = x * PSP(AlN) + (1-x) * PSP(GaN)

The piezoelectric polarization in the AlGaN layer is calculated using its strain state and the

material's piezoelectric and elastic constants.[7]

PPZ(AlxGa1-xN) = 2 * εa(x) * [e31(x) - e33(x) * (C13(x) / C33(x))]

where:

εa(x) = (aGaN - aAlGaN(x)) / aAlGaN(x) is the in-plane strain.

e31, e33 are the piezoelectric coefficients.

C13, C33 are the elastic constants.

A discontinuity in polarization occurs at the AlGaN/GaN interface, creating a fixed sheet of

positive charge (σ) with a density given by:[11]

σ = PTotal(AlGaN) - PTotal(GaN) σ = [PSP(AlGaN) + PPZ(AlGaN)] - PSP(GaN)

This positive polarization-induced charge at the interface is the primary driver for the formation

of the 2DEG.[2][3]

Formation of the Two-Dimensional Electron Gas
(2DEG)
The positive sheet charge (σ) at the AlGaN/GaN interface creates a strong electric field that

pulls the conduction band of the GaN layer below the Fermi level.[5] This creates a triangular

potential well at the interface. Electrons, originating from surface donor states or unintentional

background doping, accumulate in this potential well to compensate for the positive polarization

charge.[5][12]
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These electrons are confined in a very thin layer (a few nanometers) at the interface, forming a

2DEG.[13] Because the electrons reside in the high-purity GaN channel, physically separated

from their parent donors in the AlGaN barrier, they experience reduced ionized impurity

scattering, leading to very high electron mobility.[2] The density of the 2DEG increases with the

aluminum concentration (x) in the AlGaN barrier, as this enhances both the spontaneous and

piezoelectric polarization components, leading to a larger interface charge.[3][13]
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Caption: Causal chain of 2DEG formation.

Quantitative Data Summary
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The following tables summarize the key material parameters used in calculating polarization

effects in AlGaN/GaN heterostructures.

Table 1: Fundamental Properties of Wurtzite GaN and AlN

Parameter GaN AlN Unit References

Lattice Constant,

a
3.189 3.112 Å [14][15]

Lattice Constant,

c
5.185 4.982 Å [14][15]

Spontaneous

Polarization,

PSP

-0.029 to -0.034 -0.081 to -0.090 C/m² [7][8][9]

Note: The negative sign indicates the polarization vector points in the [000-1] direction for Ga-

face material.

Table 2: Piezoelectric and Elastic Constants for GaN and AlN

Parameter GaN AlN Unit References

Piezoelectric

Constant, e31
-0.37 to -0.49 -0.60 to -0.62 C/m² [7][9]

Piezoelectric

Constant, e33
0.67 to 0.73 1.46 to 1.50 C/m² [7][9]

Elastic Constant,

C13
68 to 103 94 to 108 GPa [7]

Elastic Constant,

C33
354 to 405 373 to 377 GPa [7]

Table 3: Calculated Polarization-Induced Sheet Charge Density (σ) at AlxGa1-xN/GaN

Interfaces
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Al Mole Fraction (x)
Sheet Charge Density (x
10¹³ cm⁻²)

References

0.15 ~0.7 - 0.9 [3][16]

0.22 ~1.2 [16]

0.30 ~1.6 - 1.7 [3][13]

0.34 ~1.9 [17]

Experimental Protocols for Characterization
Several experimental techniques are essential for verifying the theoretical models of

polarization and quantifying the properties of the resulting 2DEG.

High-Resolution X-ray Diffraction (HRXRD)
Methodology: HRXRD is used to precisely measure the lattice parameters of the epitaxial

layers. By performing reciprocal space mapping (RSM) around an asymmetric reflection

(e.g., (105)), both the in-plane (a) and out-of-plane (c) lattice constants of the AlGaN layer

can be determined.

Purpose: The Al mole fraction (x) is determined from the lattice constants, assuming

Vegard's law. The strain state of the AlGaN layer is determined by comparing its measured

in-plane lattice constant to that of the relaxed GaN buffer. This information is critical for an

accurate calculation of the piezoelectric polarization component.[3]

Capacitance-Voltage (C-V) Profiling
Methodology: A Schottky contact (e.g., Ni or Pt) is deposited on the AlGaN surface to form a

diode. A varying DC bias with a superimposed small AC signal is applied, and the

capacitance of the structure is measured. The capacitance is related to the depletion width,

which changes with the applied voltage.

Purpose: From the C-V data, the carrier concentration profile as a function of depth can be

calculated. This technique allows for the direct observation of the sharp peak in carrier
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concentration at the AlGaN/GaN interface, confirming the location and confinement of the

2DEG.[3]

Hall Effect Measurements
Methodology: A sample with a defined geometry (e.g., a van der Pauw or Hall bar pattern) is

fabricated. A constant current is passed through the sample, and a magnetic field is applied

perpendicular to the current flow. The resulting Hall voltage, which is transverse to both the

current and magnetic field, is measured.

Purpose: Hall effect measurements provide the sheet carrier concentration (ns) and the

mobility (µ) of the charge carriers in the 2DEG. These measurements are fundamental for

quantifying the 2DEG density and assessing the quality of the heterointerface.[1][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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